

Comparative study of the toxicity of different pyridazine compounds

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Compound of Interest

Compound Name: *6-Chloro-3-phenylpyridazin-4-amine*

CAS No.: 79852-16-7

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Comparative Study: Toxicity Profiling of Pyridazine Derivatives

Executive Summary: The Pyridazine Paradox

Pyridazine (1,2-diazine) and its derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic phenyl rings while improving water solubility and hydrogen-bonding potential. However, this physicochemical utility comes with a distinct toxicity profile.

This guide objectively compares the toxicity mechanisms of three primary pyridazine subclasses: Pyridazinones (often mitochondrial toxins), Fused Pyridazines (Phthalazines, often kinase inhibitors), and Simple Halo-Pyridazines. Experimental evidence suggests that while the N-N bond is chemically stable, specific substitutions drive off-target effects, most notably Mitochondrial Complex I inhibition and hERG channel blockade.

Mechanistic Toxicity Profile

Mitochondrial Complex I Inhibition

The most well-documented toxicity mechanism for pyridazine derivatives, particularly pyridazinones, is the inhibition of NADH:ubiquinone oxidoreductase (Complex I).

- Mechanism: The pyridazinone core mimics the ubiquinone ring, competitively binding to the Q-site of Complex I.
- Consequence: This blocks electron transport, halts ATP synthesis, and forces electron leakage, generating superoxide radicals (ROS).
- Relevance: This mechanism is the basis for the herbicidal activity of compounds like Pyridate but poses a neurotoxic risk in human pharmaceuticals (resembling MPP+ toxicity).

hERG Channel Blockade & Cardiotoxicity

Lipophilic pyridazine derivatives have a high propensity to block the hERG potassium channel (), leading to QT interval prolongation and potential Torsades de Pointes.

- SAR Insight: High logP (>3.5) and basic amine substituents on the pyridazine ring increase hERG affinity.
- Mitigation: Replacing the pyridazine core with a polar urea linker or introducing polar substituents (e.g., -OH, -NH₂) significantly reduces hERG liability.

Genotoxicity (N-Oxidation)

While the pyridazine ring itself is generally non-mutagenic, N-oxide derivatives (e.g., 1-oxides) have shown positive results in Ames tests (Strain TA1535). The metabolic oxidation of the nitrogen pair can create reactive intermediates capable of DNA alkylation.

Comparative Analysis: Compound Classes

Table 1: Comparative Toxicity Metrics of Pyridazine Subclasses

Compound Class	Primary Application	Dominant Toxicity Mechanism	Key Risk Factor (SAR)	Typical IC50 (Cancer Lines)
Pyridazinones	Herbicides, Vasodilators	Mitochondrial Complex I	Lipophilic tail at N-2 position	5 - 50 μM (Variable)
Phthalazines	Kinase Inhibitors (e.g., VEGFR)	Cytotoxicity (On-Target)	Planar structure (Intercalation risk)	0.5 - 2.0 μM (High Potency)
Simple Pyridazines	Synthetic Intermediates	Skin/Eye Irritation	Halogen reactivity (Cl/Br at C-3/6)	> 100 μM (Low Acute Tox)
Aminopyridazines	Anticonvulsants	hERG Inhibition	Basic amine + High Lipophilicity	10 - 100 μM

Detailed Comparison

A. Pyridazinones (The Mitochondrial Inhibitors)

- Performance: Excellent bioactivity as herbicides and vasodilators.
- Toxicity: High risk of "off-target" mitochondrial toxicity.
- Case Study: In comparative assays, specific pyridazinone derivatives showed ATP depletion profiles identical to Rotenone (a classic Complex I inhibitor).
- Recommendation: Screen early for ATP depletion in galactose-media (forcing oxidative phosphorylation).

B. Phthalazines (The Cytotoxic Potency Leaders)

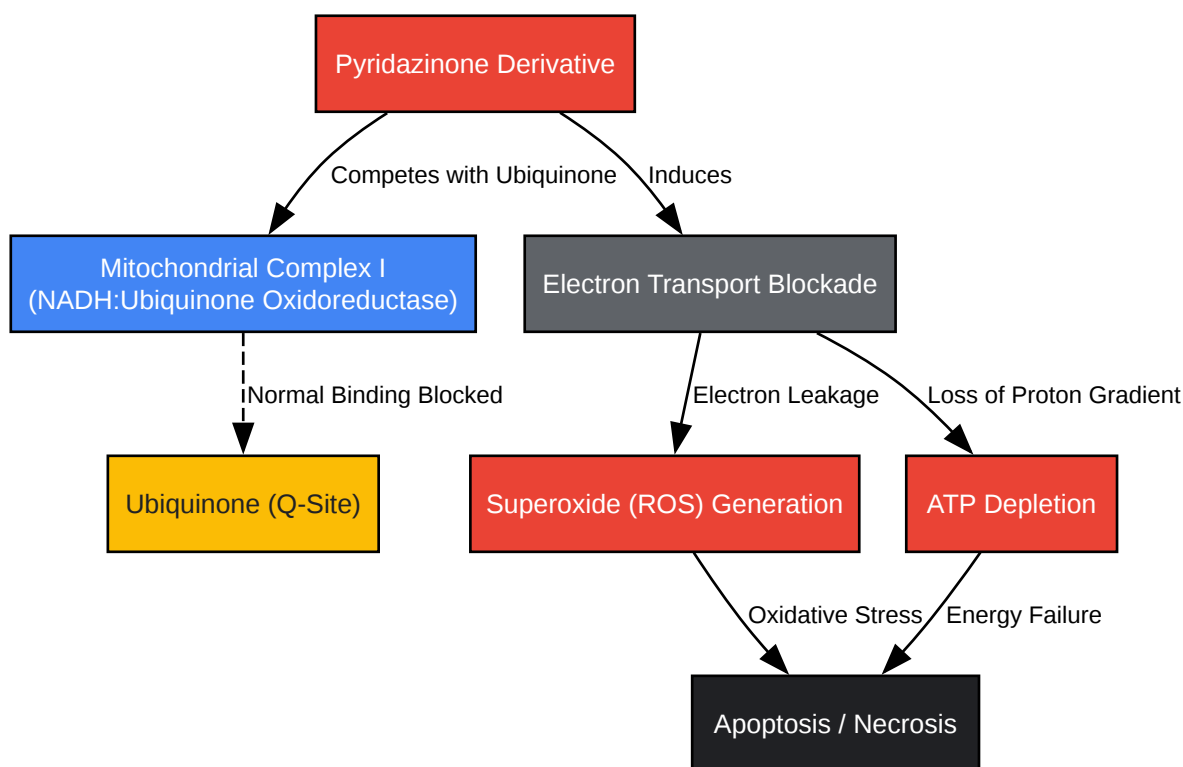
- Performance: Fused benzene rings increase lipophilicity and binding affinity to kinase pockets (e.g., VEGFR, EGFR).
- Toxicity: High cytotoxicity is often "on-target" (desired for oncology). However, metabolic stability is a concern; rapid oxidation can lead to reactive metabolites.

- Data: Novel phthalazine derivatives (e.g., Compound 12d) demonstrated an IC₅₀ of 0.57 μ M against MDA-MB-231 cells, significantly more potent than standard pyridazines.

Visualizations

Diagram 1: Mitochondrial Toxicity Pathway

This pathway illustrates how pyridazinone binding leads to cellular energy collapse.

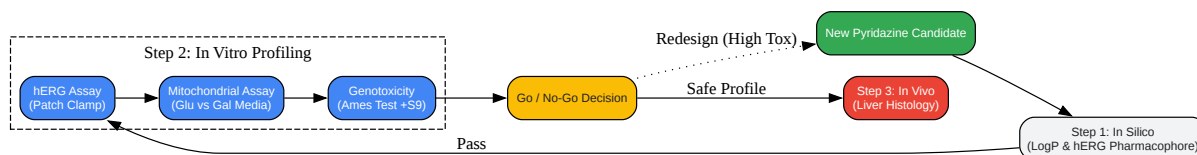


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Caption: Mechanism of pyridazinone-induced cytotoxicity via competitive inhibition of Mitochondrial Complex I.

Diagram 2: Toxicity Screening Workflow

A self-validating protocol for assessing new pyridazine candidates.



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Caption: Integrated toxicity screening pipeline prioritizing hERG and mitochondrial liability assessment.

Experimental Protocols

Protocol A: Differential Hepatotoxicity Assessment (Glu/Gal)

This protocol distinguishes between general cytotoxicity and mitochondrial toxicity.

Principle: Cells grown in Galactose (Gal) rely 100% on oxidative phosphorylation (OXPHOS) for ATP. Cells in Glucose (Glu) can survive via glycolysis. A compound that is far more toxic in Gal than Glu is a mitochondrial inhibitor.

- Cell Seeding: Seed HepG2 cells (1.5×10^4 cells/well) in two sets of 96-well plates.
 - Set A: DMEM + 10 mM Glucose.
 - Set B: DMEM + 10 mM Galactose (Glucose-free).
- Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Treat cells with serial dilutions of the Pyridazine derivative (0.1 μ M - 100 μ M). Include Rotenone (1 μ M) as a positive control for mitochondrial toxicity.
- Incubation: Incubate for 24 hours.

- Viability Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan with DMSO. Measure absorbance at 570 nm.
- Calculation: Calculate IC50 for both conditions.
 - Mitochondrial Toxin Criteria: $IC_{50}(Gal) / IC_{50}(Glu) < 0.5$ (i.e., >2-fold shift in toxicity).

Protocol B: hERG Inhibition Screen (Thallium Flux)

High-throughput surrogate for patch-clamp.

- Cell Line: HEK293 cells stably expressing hERG channels.
- Dye Loading: Load cells with Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 min.
- Compound Addition: Add test pyridazine compound (10 μM screening concentration).
- Stimulation: Add Thallium (Tl⁺) stimulus buffer containing potassium to open channels.
- Measurement: Measure fluorescence kinetics. Blockers will prevent Tl⁺ influx, reducing fluorescence increase.
- Validation: Use Quinidine (standard hERG blocker) as a positive control.

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